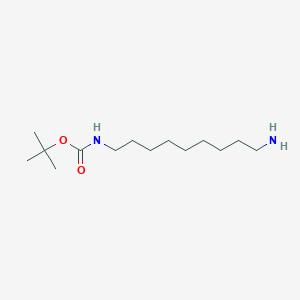

Tert-butyl N-(9-aminononyl)carbamate

説明

Tert-butyl N-(9-aminononyl)carbamate is a useful research compound. Its molecular formula is C14H30N2O2 and its molecular weight is 258.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Tert-butyl N-(9-aminononyl)carbamate, also known as tert-Butyl (9-aminononyl)carbamate, is a compound with an alkane chain, terminal amine, and Boc-protected amino groups It is often used as a protac linker in the synthesis of protacs (proteolysis-targeting chimeras) and other conjugation applications . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound’s amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This reactivity allows it to form bonds with target proteins when used as a PROTAC linker . The resulting PROTAC molecule can then bind to both the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

As a protac linker, it would be involved in the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . The downstream effects would depend on the specific target protein being degraded.

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability and overall effectiveness as a drug .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific target protein being degraded. By inducing the degradation of target proteins, it could potentially alter cellular processes and pathways in which these proteins are involved .

生化学分析

Biochemical Properties

Tert-butyl N-(9-aminononyl)carbamate plays a significant role in biochemical reactions due to its reactive amine group. The amine group can interact with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), making it a versatile reagent in various biochemical processes . The Boc group can be deprotected under mild acidic conditions to form the free amine, which can then participate in further reactions

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively studied. Its role as a PROTAC linker suggests that it may influence cell function by facilitating the degradation of target proteins. This can impact cell signaling pathways, gene expression, and cellular metabolism by removing specific proteins from the cellular environment

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. As a PROTAC linker, it connects a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This process can result in enzyme inhibition or activation and changes in gene expression, depending on the target protein involved.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical applications. The compound is stable under normal storage conditions but should be kept in a dark place and inert atmosphere to prevent degradation . Long-term effects on cellular function have not been extensively studied, but the compound’s role in protein degradation suggests potential long-term impacts on cellular processes.

Dosage Effects in Animal Models

As with many biochemical reagents, it is likely that varying dosages could result in threshold effects, with higher doses potentially leading to toxic or adverse effects

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

生物活性

Tert-butyl N-(9-aminononyl)carbamate, identified by its CAS number 510754-90-2, is a compound that has garnered attention in the field of organic chemistry and biochemistry due to its potential biological applications. This article explores its biological activity, synthesis, and applications based on diverse sources.

- Molecular Formula: C14H30N2O2

- Molecular Weight: 258.404 g/mol

- Boiling Point: Approximately 365.5 ± 15.0 °C at 760 mmHg

- Density: 0.9 ± 0.1 g/cm³

The compound features a tert-butyl group and a long alkyl chain (nonyl), which contribute to its unique properties and reactivity in biological systems .

Biological Activity

This compound is primarily recognized for its role as an intermediate in organic synthesis, particularly in the development of biologically active compounds such as pharmaceuticals and agrochemicals. Its structure allows for various modifications that enhance its biological activity.

The biological activity of this compound is largely attributed to its ability to form stable linkages with proteins and other biomolecules. This capability is crucial in the design of Proteolysis Targeting Chimeras (PROTACs) , which are engineered to induce targeted protein degradation through the ubiquitin-proteasome pathway . The presence of the carbamate moiety facilitates the interaction with E3 ligases, enabling the selective degradation of specific proteins implicated in diseases such as cancer.

Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

-

Cytotoxicity and Efficacy:

- In vitro studies have demonstrated that derivatives of carbamate compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, a related compound showed significant potency against melanoma and ovarian cancer cells .

- A comparative analysis indicated that compounds with a similar structure but differing chain lengths affect their interaction with target proteins, influencing their overall biological activity .

- Safety Profile:

Case Studies

Case Study 1: PROTAC Development

A recent study highlighted the use of this compound in synthesizing PROTACs aimed at degrading specific oncoproteins. The study demonstrated that the linker properties of this compound significantly enhance the binding affinity for target proteins, thereby increasing the efficacy of protein degradation .

Case Study 2: Synthesis of Bioactive Compounds

Research involving the synthesis of bioactive compounds using this compound as a precursor revealed its versatility in creating various derivatives that possess antimicrobial and anticancer properties .

Comparative Analysis Table

| Compound Name | Molecular Weight | Biological Activity | Application Area |

|---|---|---|---|

| This compound | 258.404 g/mol | Moderate cytotoxicity; PROTACs | Cancer therapy, drug development |

| Tert-butyl N-(12-aminododecyl)carbamate | 300.48 g/mol | High potency in protein targeting | PROTACs, organic synthesis |

科学的研究の応用

Structural Overview

- Chemical Formula : C_{13}H_{27}N_{2}O_{2}

- Molecular Weight : Approximately 258.406 g/mol

- Functional Groups : Contains a tert-butyl group, a carbamate functional group, and a 9-aminononyl chain.

Proteolysis Targeting Chimeras (PROTACs)

One of the most promising applications of Tert-butyl N-(9-aminononyl)carbamate is its role as a linker in the design of PROTACs. PROTACs are bifunctional molecules that facilitate the targeted degradation of specific proteins through the ubiquitin-proteasome pathway. The compound's structure allows it to effectively connect a ligand that binds to the target protein with an E3 ubiquitin ligase, leading to targeted protein degradation.

Advantages of this compound in PROTAC Development :

- Lipophilicity : The long aliphatic chain enhances lipophilicity, which can improve cellular uptake and bioavailability.

- Flexibility : The structural features provide flexibility that is crucial for effective binding interactions necessary for protein degradation processes.

Organic Synthesis Intermediate

This compound serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for developing other compounds, including pharmaceuticals and agrochemicals.

Reactions Involving this compound :

- Formation of amides and esters through coupling reactions.

- Use in multicomponent reactions (MCRs) to generate complex molecular architectures.

Case Studies and Research Findings

Research has demonstrated the effectiveness of PROTACs incorporating this compound in targeting specific proteins linked to various diseases, including cancer. For instance, studies have shown that PROTACs using this compound can degrade oncoproteins that contribute to tumor growth, thereby providing a novel therapeutic strategy for cancer treatment.

Notable Findings:

- Targeted Protein Degradation : The compound has been shown to effectively mediate the degradation of proteins involved in oncogenic signaling pathways.

- Selectivity and Efficacy : Research indicates that PROTACs designed with this linker exhibit high selectivity for their targets, minimizing off-target effects commonly associated with traditional small molecule inhibitors.

特性

IUPAC Name |

tert-butyl N-(9-aminononyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O2/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15/h4-12,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUNGYDAMPRXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394274 | |

| Record name | Tert-butyl N-(9-aminononyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510754-90-2 | |

| Record name | Tert-butyl N-(9-aminononyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。